Product packaging for Carbamazepine 10,11-Epoxide-d8 (Major)(Cat. No.:)

Carbamazepine 10,11-Epoxide-d8 (Major)

Cat. No.: B1159629
M. Wt: 260.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope-Labeled Compounds in Scientific Inquiry

Stable isotope-labeled compounds are indispensable tools in modern scientific research, offering profound insights into complex biological and chemical processes. acs.org Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms, distinguished by a difference in the number of neutrons in their nucleus. creative-proteomics.com This inherent stability makes them safe for use in a wide array of studies, including those involving human subjects. acs.org The most commonly used stable isotopes in biochemical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). nih.govaptochem.com

The fundamental utility of these labeled compounds lies in their ability to act as tracers. By introducing a molecule containing a stable isotope into a biological system, researchers can track its journey and transformations with high precision. numberanalytics.com This technique is particularly powerful when coupled with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled (heavy) and unlabeled (light) forms of a compound based on the mass difference. acs.orgnih.gov

Key applications and the significance of stable isotope labeling include:

Metabolic Flux Analysis (MFA): This technique allows for the quantification of reaction rates within metabolic pathways. creative-proteomics.com By supplying cells with a substrate labeled with a stable isotope, such as ¹³C-glucose, scientists can trace the flow of atoms through central metabolic networks like glycolysis and the citric acid cycle, providing a detailed map of cellular metabolism. creative-proteomics.comnumberanalytics.com

Pharmacokinetic Studies (ADME): In drug development, stable isotope-labeled compounds are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. acs.org These studies provide critical data on a drug's disposition and help in identifying and quantifying its metabolites.

Quantitative Bioanalysis: Stable isotope-labeled versions of an analyte are considered the gold standard for internal standards in quantitative mass spectrometry. aptochem.comkcasbio.com Because they are chemically identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects, correcting for sample loss during preparation and for matrix effects, which leads to highly accurate and precise quantification. kcasbio.comnih.gov

Metabolite Identification: Isotope labeling can assist in the structural identification of unknown metabolites. nih.govnih.gov The predictable mass shift and fragmentation patterns in MS analysis of labeled compounds help confirm molecular formulas and elucidate chemical structures. nih.gov

Contextualizing Carbamazepine (B1668303) 10,11-Epoxide-d8 as a Major Deuterated Metabolite Analogue

Carbamazepine is a widely used anticonvulsant and mood-stabilizing medication. youtube.comnih.gov Following administration, it is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4. caymanchem.combiochimicaclinica.ittaylorfrancis.com This biotransformation leads to the formation of several metabolites, the most significant of which is Carbamazepine 10,11-Epoxide. nih.govcaymanchem.com This epoxide metabolite is not an inactive byproduct; it is pharmacologically active, exhibiting anticonvulsant effects comparable to the parent drug, and contributes to both the therapeutic and neurotoxic effects observed during treatment. biochimicaclinica.itnih.gov

Given the pharmacological relevance of Carbamazepine 10,11-Epoxide, its accurate measurement in biological samples (such as plasma or serum) is critical for research and therapeutic drug monitoring. This is where Carbamazepine 10,11-Epoxide-d8 (Major) becomes a vital analytical tool. It is a deuterated analogue of the natural metabolite, meaning eight specific hydrogen atoms in its structure have been replaced with deuterium atoms. simsonpharma.compharmaffiliates.com

The primary and most crucial application of Carbamazepine 10,11-Epoxide-d8 is its use as an internal standard in bioanalytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comclearsynth.com Because its physical and chemical properties are nearly identical to the endogenous (unlabeled) Carbamazepine 10,11-Epoxide, it serves as an ideal reference for quantification. kcasbio.com The mass difference of eight daltons allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and without interference, ensuring the reliability and accuracy of the measurement. aptochem.com

PropertyCarbamazepine 10,11-EpoxideCarbamazepine 10,11-Epoxide-d8 (Major)
Chemical Formula C₁₅H₁₂N₂O₂ nist.govnih.govC₁₅H₄D₈N₂O₂ simsonpharma.compharmaffiliates.com
Molecular Weight ~252.27 g/mol nih.govsigmaaldrich.com~260.32 g/mol simsonpharma.compharmaffiliates.com
CAS Number 36507-30-9 nist.govsigmaaldrich.comNot Available
Primary Role Active metabolite of Carbamazepine caymanchem.comtaylorfrancis.comStable isotope-labeled internal standard for bioanalysis aptochem.comclearsynth.com
Synonyms CBZ-E, 10,11-Epoxycarbamazepine caymanchem.comnist.gov10,11-Dihydro-10,11-epoxycarbamazepine-d8 simsonpharma.com

Academic Research Perspectives on Metabolite Characterization and Tracing

From an academic research standpoint, the characterization and tracing of metabolites using stable isotope-labeled analogues like Carbamazepine 10,11-Epoxide-d8 represent a cornerstone of modern quantitative science. The development of robust and reliable bioanalytical methods is paramount for pharmacokinetic studies, drug-drug interaction research, and understanding inter-individual variability in drug metabolism. acs.orgnih.gov

The use of a deuterated internal standard is highly recommended by regulatory agencies for bioanalytical method validation because it significantly enhances the quality of data. kcasbio.comnih.gov In complex biological matrices such as plasma, the presence of other endogenous compounds can interfere with the ionization of the target analyte in a mass spectrometer, a phenomenon known as matrix effect. kcasbio.com This can lead to ion suppression or enhancement, resulting in inaccurate quantification. A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte normalizes these variations, as it is affected in the same way as the unlabeled analyte. kcasbio.com

Research studies focusing on the quantification of carbamazepine and its epoxide metabolite consistently employ SIL-IS to achieve high sensitivity and specificity. For instance, LC-MS/MS methods have been developed to detect these compounds at very low concentrations (ng/mL) in plasma. nih.gov These methods are essential for detailed pharmacokinetic profiling and for studying how co-administration of other drugs might alter the metabolic ratio of carbamazepine to its active epoxide metabolite. biochimicaclinica.itnih.gov The precision afforded by using a deuterated internal standard allows researchers to confidently correlate drug and metabolite concentrations with clinical outcomes.

Research FocusAnalytical MethodInternal Standard UsedKey Findings & Significance
Quantification in Human Plasma LC-MS/MS nih.govNot specified, but typical for methodDeveloped a high-throughput method capable of quantifying 230 samples per day with a lower limit of quantification of 5.15 ng/mL for Carbamazepine 10,11-epoxide. nih.gov
Method Comparison LC-MS/MS vs. Immunoassay biochimicaclinica.itd10-Carbamazepine biochimicaclinica.itThe LC-MS/MS method using a deuterated internal standard was established as the reference for accurately measuring both the parent drug and its epoxide metabolite, highlighting the metabolite's variable ratio to the parent drug. biochimicaclinica.it
Bioequivalence Studies HPLC-MS nih.govDeuterated Olmesartan nih.govAlthough a different drug, this study exemplifies the principle that using a deuterated internal standard provides a reliable tool for regulatory bioanalysis and pharmacokinetic studies, ensuring accuracy and precision. nih.gov
Multi-Matrix Quantification LC-MS/MS researchgate.netLacosamide (structural analogue) researchgate.netA method was developed to simultaneously measure carbamazepine and its epoxide in various biological matrices (human plasma, saliva, rat plasma), demonstrating the broad applicability of such assays in research. researchgate.net

Properties

Molecular Formula

C₁₅H₄D₈N₂O₂

Molecular Weight

260.32

Synonyms

1a,10b-Dihdyro-6H-dibenzo[b,f]oxireno[d]azepine-6-carboxamide-d8;  10,11-Dihydro-10,11-epoxycarbamazepine-d8;  10,11-Epoxycarbamazepine-d8;  Carbamazepine-d8 10,11-Oxide;  GP 49-023-d8; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Carbamazepine 10,11 Epoxide D8

Chemical Synthesis Pathways for Carbamazepine (B1668303) 10,11-Epoxide

Carbamazepine 10,11-Epoxide is the primary and pharmacologically active metabolite of Carbamazepine. caymanchem.comdrugbank.com In vivo, this transformation is catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2C8. caymanchem.comresearchgate.net For chemical synthesis in a laboratory setting, the direct epoxidation of the electron-rich 10,11-double bond of the dibenz[b,f]azepine ring of Carbamazepine is the most direct route.

This transformation can be achieved using a variety of epoxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the epoxidation of alkenes. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform, at controlled temperatures to prevent side reactions.

Reaction Scheme:

Starting Material: Carbamazepine

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)

Solvent: Dichloromethane (DCM)

Product: Carbamazepine 10,11-Epoxide

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

Deuteration Methodologies for Selective Isotopic Labeling at the 10,11-Positions

The synthesis of Carbamazepine 10,11-Epoxide-d8, specifically with deuterium (B1214612) atoms at the 10 and 11 positions, requires a multi-step synthetic strategy, as direct deuteration of the epoxide ring is not feasible. A plausible approach involves the synthesis of a deuterated Carbamazepine precursor, followed by epoxidation.

A common strategy for introducing deuterium across a double bond involves a reduction step using a deuterium source. One potential pathway is outlined below:

Halogenation of the Precursor: The synthesis would likely begin with Iminostilbene (B142622), a common precursor for Carbamazepine. chemicalbook.com The 10,11-double bond of Iminostilbene can be di-halogenated, for example, using bromine (Br₂) to form 10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine.

Reductive Deuteration: The resulting dibromide can then undergo reductive dehalogenation using a deuterium source. Reagents such as zinc dust in deuterated water (D₂O) or a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can be used to replace the bromine atoms with deuterium, yielding 10,11-dideuterio-iminostilbene.

Carbamoylation: The deuterated Iminostilbene is then converted to 10,11-dideuterio-carbamazepine. This is typically achieved by reacting it with a carbamoylating agent, such as phosgene followed by ammonia, or directly with an isocyanate. chemicalbook.com

Epoxidation: The final step is the epoxidation of the 10,11-double bond of the deuterated Carbamazepine, as described in section 2.1, to yield Carbamazepine 10,11-Epoxide-d2.

It is important to note that the term "Carbamazepine 10,11-Epoxide-d8" could also refer to a molecule where the deuterium atoms are located on the aromatic rings, which is a more commonly available isotopic variant. medchemexpress.com In that case, the synthesis would involve the epoxidation of commercially available Carbamazepine-d8. However, this section focuses on the more challenging selective labeling at the 10,11-positions as specified.

StepReactionKey ReagentsProduct
1DihalogenationIminostilbene, Bromine (Br₂)10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine
2Reductive DeuterationZinc (Zn), Deuterated Water (D₂O)10,11-dideuterio-iminostilbene
3CarbamoylationPhosgene (COCl₂), Ammonia (NH₃)10,11-dideuterio-carbamazepine
4Epoxidationm-CPBACarbamazepine 10,11-Epoxide-d2

Isolation and Purification Techniques for Carbamazepine 10,11-Epoxide-d8

Following the synthesis, the crude product will contain the desired deuterated epoxide, unreacted starting materials, reagents, and potential byproducts. A robust purification strategy is essential to obtain the high purity required for its use as an analytical standard.

Commonly employed techniques for the purification of Carbamazepine and its metabolites include:

Liquid-Liquid Extraction (LLE): This technique can be used for a preliminary cleanup of the reaction mixture. By partitioning the mixture between two immiscible solvents (e.g., an organic solvent and an aqueous solution), compounds can be separated based on their differential solubility. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation method that can effectively isolate the target compound from a complex matrix. nih.govmdpi.com The crude mixture is passed through a solid sorbent which retains the analyte. The analyte is then eluted with a suitable solvent.

Column Chromatography: For larger scale purification, silica gel column chromatography is a standard technique. A solvent system is chosen to achieve good separation between the product and impurities based on their polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A C18 stationary phase is often used for the separation of Carbamazepine and its metabolites. nih.govnih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

The purity of the collected fractions is monitored by analytical HPLC with UV detection. nih.govnih.gov

Isotopic Purity Assessment and Validation of Deuterated Analogues

The validation of a deuterated standard involves confirming its chemical structure and determining its isotopic purity, which includes the degree and location of deuterium incorporation. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic purity. researchgate.net It can accurately determine the mass-to-charge ratio (m/z) of the molecule.

Isotopic Enrichment: By comparing the mass spectrum of the deuterated compound with its unlabeled analogue, the incorporation of deuterium atoms can be confirmed by the corresponding mass shift. The relative intensities of the isotopic peaks can be used to calculate the percentage of the deuterated species (e.g., d8, d7, etc.) in the sample. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information. The fragmentation pattern of the deuterated molecule can be compared to the unlabeled standard to confirm that deuteration has occurred at the expected positions. nih.gov

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Accurate mass measurement, confirmation of elemental composition, and determination of isotopic distribution.
Tandem Mass Spectrometry (MS/MS) Structural confirmation through fragmentation patterns, and localization of isotopic labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of label position, and quantification of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and is invaluable for confirming the site of isotopic labeling. nih.govresearchgate.net

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence for the location of the deuterium labels.

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of a reference standard without the need for a standard of the same compound. nih.gov It can also be used to accurately determine the level of isotopic enrichment.

By employing a combination of these analytical techniques, the chemical identity, purity, and isotopic enrichment of the synthesized Carbamazepine 10,11-Epoxide-d8 can be rigorously validated.

Advanced Analytical Methodologies for Carbamazepine 10,11 Epoxide D8

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Carbamazepine (B1668303) 10,11-Epoxide-d8 and its non-labeled counterpart from complex biological matrices. Various techniques have been developed and optimized to achieve the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the simultaneous analysis of carbamazepine and its primary active metabolite, Carbamazepine 10,11-Epoxide. nih.govjchemrev.com Method development often focuses on optimizing the separation of the parent drug from its epoxide metabolite and other potential interferences in biological samples like plasma and serum. nih.govresearchgate.net The use of an internal standard is a critical component of these methods to ensure accuracy and precision. nih.govfarmaciajournal.com While various compounds have been used as internal standards, the principle of isotope dilution, employing a stable isotope-labeled version of the analyte like Carbamazepine 10,11-Epoxide-d8, is considered the gold standard for quantification.

The optimization of HPLC methods involves several key parameters. Reversed-phase columns, particularly C18 and C8, are most commonly used for separation. nih.govfarmaciajournal.comresearchgate.net The mobile phase composition is a critical factor, typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer). nih.govresearchgate.net The ratio of these components can be delivered in an isocratic (constant composition) or gradient (changing composition) mode to achieve the best resolution within the shortest possible time. farmaciajournal.comnih.gov UV detection is frequently employed, with monitoring wavelengths typically set around 210 nm or 220 nm to capture both carbamazepine and its epoxide. nih.govresearchgate.net

A significant challenge in method development is managing the potentially large differences in concentration between carbamazepine and its epoxide metabolite. nih.gov To address this, some methods have employed a "double internal standardization" technique, using two different internal standards to cover the wide concentration range. nih.gov The ultimate goal is to develop a rapid, sensitive, accurate, and reproducible assay. documentsdelivered.com A well-optimized HPLC method can achieve linearity over a clinically relevant concentration range with high recovery and minimal intra- and inter-day variability. nih.govresearchgate.netnih.gov

Table 1: Example HPLC Method Parameters for Carbamazepine and Metabolite Analysis This table is a composite of typical parameters reported in the literature and does not represent a single specific study.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 or C8, 5 µm nih.govresearchgate.net
Mobile PhaseAcetonitrile and/or Methanol with Phosphate Buffer nih.govresearchgate.net
Elution ModeIsocratic or Gradient farmaciajournal.comnih.gov
Flow Rate1.0 - 1.5 mL/min nih.gov
DetectionUV at 210 nm or 220 nm nih.govresearchgate.net
Internal StandardDeuterated or structurally similar compound nih.govfarmaciajournal.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times. UPLC systems operate at higher pressures and are particularly well-suited for coupling with mass spectrometry.

In the context of Carbamazepine 10,11-Epoxide-d8, UPLC is used in highly sensitive analytical methods. For instance, a UPLC system can be employed for the separation of carbamazepine and its epoxide metabolite (EPX) prior to mass spectrometric detection. In one such application, a reversed-phase column (ACQUITY UPLC BEH Phenyl, 1.7 μm) was used, demonstrating the high efficiency of this technique. The rapid separation achieved with UPLC is essential for high-throughput analysis required in certain research settings.

Gas Chromatography (GC) Approaches for Metabolite Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful alternative for the analysis of carbamazepine and its metabolites. researchgate.net However, due to the thermal instability and low volatility of many pharmaceutical compounds, including carbamazepine metabolites, derivatization is often a necessary step before GC analysis. nih.gov This process converts the analytes into more volatile and thermally stable forms.

For the analysis of carbamazepine and Carbamazepine 10,11-Epoxide, a GC-MS method can provide high specificity and sensitivity. researchgate.net One study developed a fast and simple GC method for the routine therapeutic monitoring of both compounds in serum. researchgate.net The method utilized a crosslinked 5% phenyl-methylsilicone capillary column and demonstrated good precision and recovery. researchgate.net While GC methods are effective, the need for derivatization and the potential for thermal decomposition of some analytes are important considerations in method development. nih.gov

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS) is a highly specific and sensitive detection method that, when coupled with chromatography, provides definitive characterization and quantification of analytes like Carbamazepine 10,11-Epoxide-d8.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with mass spectrometry, especially tandem mass spectrometry (LC-MS/MS), is the state-of-the-art for bioanalytical assays. This technique offers unparalleled selectivity and sensitivity, allowing for the precise measurement of compounds in complex matrices like plasma and wastewater. nih.gov Carbamazepine 10,11-Epoxide-d8 is frequently used as an internal standard in these methods to correct for variations during sample preparation and analysis.

In a typical LC-MS/MS workflow, the analyte and its deuterated internal standard are first separated chromatographically. Upon entering the mass spectrometer, they are ionized, commonly using electrospray ionization (ESI). The instrument then operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte or standard) is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process drastically reduces chemical noise and enhances specificity.

For Carbamazepine 10,11-Epoxide-d8, specific MRM transitions are monitored. For example, the transition from a precursor ion of m/z 261.0 to product ions of m/z 244.1 and m/z 188.1 has been reported. These transitions are unique to the deuterated standard and allow for its distinct detection alongside the non-labeled Carbamazepine 10,11-Epoxide (e.g., m/z 253.0 → 236.0).

Table 2: Example MRM Transitions for Carbamazepine 10,11-Epoxide and its d8-Labeled Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine 10,11-Epoxide253.0236.0
Carbamazepine 10,11-Epoxide-d8261.0244.1
Carbamazepine 10,11-Epoxide-d8261.0188.1

Isotope Dilution Mass Spectrometry (ID-MS) as a Reference Measurement Procedure

Isotope Dilution Mass Spectrometry (ID-MS) is recognized as a primary ratio method and is employed to develop reference measurement procedures (RMPs), which are the highest metrological order of analytical methods. These RMPs are crucial for establishing the accuracy and traceability of routine clinical assays to the International System of Units (SI). Carbamazepine 10,11-Epoxide-d8 is the ideal internal standard for developing an ID-MS RMP for its non-labeled analogue.

Recently, a candidate RMP using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) was developed and validated for the accurate measurement of Carbamazepine-10,11-epoxide (B195693) in human serum and plasma. nih.gov This method demonstrates excellent selectivity and specificity, with no significant matrix effects observed. nih.gov The procedure involves adding a known amount of the isotopically labeled internal standard (such as Carbamazepine 10,11-Epoxide-d8) to the sample. The ratio of the non-labeled analyte to the labeled standard is then measured by LC-MS/MS. Because the labeled standard behaves almost identically to the analyte during extraction and ionization, this ratio remains constant, leading to highly accurate and precise quantification. nih.gov Such RMPs provide a traceable and dependable platform essential for the standardization of routine assays and the evaluation of clinically relevant samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Related Species

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of Carbamazepine 10,11-Epoxide-d8 and its related species. Its ability to provide exact mass measurements with high accuracy allows for the determination of elemental compositions, which is crucial for distinguishing the deuterated compound from its non-deuterated counterpart and other potential metabolites or impurities.

In positive ion mode using electrospray ionization (ESI), Carbamazepine 10,11-Epoxide-d8 is expected to form a protonated molecule, [M+H]⁺. The theoretical exact mass of the non-deuterated Carbamazepine 10,11-Epoxide ([C₁₅H₁₂N₂O₂]+H)⁺ is approximately 253.0972 Da. nih.gov For the d8 variant, where eight hydrogen atoms on the two aromatic rings are replaced by deuterium (B1214612), the expected protonated molecule, ([C₁₅H₄D₈N₂O₂]+H)⁺, would have a theoretical exact mass of approximately 261.1475 Da. This significant mass shift is readily resolved by HRMS.

Collision-induced dissociation (CID) of the precursor ion in the gas phase generates a characteristic fragmentation pattern that provides structural information. The primary fragmentation pathway for Carbamazepine 10,11-Epoxide involves the loss of the carboxamide group and rearrangements of the dibenzoazepine core. Key fragment ions for the non-deuterated epoxide include m/z 236.0705, m/z 210.0911, and m/z 180.0808. nih.gov For the d8 variant, these fragments would be shifted by +8 or a fraction thereof, depending on which part of the molecule retains the deuterium atoms. The major fragment at m/z 180, corresponding to the acridinium (B8443388) ion, would be expected to shift to m/z 188 for the d8 analog, confirming the deuteration is on the aromatic rings.

Table 1: Predicted HRMS Fragmentation of Carbamazepine 10,11-Epoxide-d8
Predicted FragmentChemical Formula (d8 variant)Predicted m/zCorresponding Non-Deuterated Fragment m/z
[M+H]⁺[C₁₅H₅D₈N₂O₂]⁺261.1475253.0972
[M+H-NH₃]⁺[C₁₅H₂D₈NO₂]⁺244.1215236.0705
[M+H-CON₂H₃]⁺[C₁₄H₃D₈O]⁺218.1413210.0911
Acridinium ion fragment[C₁₃HD₈]⁺188.1310180.0808

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Techniques

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful quantitative techniques performed on triple quadrupole mass spectrometers. These methods offer exceptional sensitivity and selectivity for quantifying analytes in complex mixtures by monitoring specific precursor-to-product ion transitions. For Carbamazepine 10,11-Epoxide-d8, which serves as an ideal internal standard for the quantification of its non-deuterated counterpart, defining specific and robust MRM transitions is critical.

The selection of MRM transitions is based on the fragmentation patterns observed in MS/MS experiments. For the non-deuterated Carbamazepine 10,11-Epoxide, a commonly used transition is the fragmentation of the protonated molecule at m/z 253.1 to a stable product ion at m/z 180.0. researchgate.netnih.govresearchgate.net

For Carbamazepine 10,11-Epoxide-d8, the precursor ion will be m/z 261.1. Since the deuterium labels are on the stable aromatic rings, the corresponding major fragment ion will also be shifted by 8 Da. Therefore, the primary MRM transition for Carbamazepine 10,11-Epoxide-d8 would be m/z 261.1 → m/z 188.1. Monitoring this unique transition ensures that the signal is specific to the deuterated internal standard and is not subject to crosstalk from the non-deuterated analyte.

To increase confidence in identification and quantification, secondary or even tertiary transitions can be monitored. These transitions are chosen from other significant fragment ions in the MS/MS spectrum.

Table 2: Proposed MRM Transitions for Carbamazepine 10,11-Epoxide and its d8-Analog
CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Carbamazepine 10,11-Epoxide253.1180.0Quantifier
Carbamazepine 10,11-Epoxide253.1210.1Qualifier
Carbamazepine 10,11-Epoxide-d8261.1188.1Quantifier (Internal Standard)
Carbamazepine 10,11-Epoxide-d8261.1218.1Qualifier (Internal Standard)

The success of an MRM experiment depends on the careful optimization of instrument parameters such as collision energy and dwell time for each transition to maximize sensitivity and precision. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of Carbamazepine 10,11-Epoxide-d8.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the successful incorporation and location of deuterium atoms in the molecule. Both ¹H NMR and ²H NMR are employed for this purpose.

In the ¹H NMR spectrum of Carbamazepine 10,11-Epoxide-d8, the signals corresponding to the protons on the two aromatic rings would be absent or significantly diminished in intensity compared to the spectrum of the non-deuterated compound. studymind.co.uk The remaining proton signals, such as those on the epoxide ring (methine protons) and the amide protons, would remain. This allows for precise confirmation that deuteration has occurred specifically on the intended aromatic positions.

Conversely, the ²H (Deuterium) NMR spectrum provides direct evidence of the deuterium labels. sigmaaldrich.comwikipedia.org It will display signals at chemical shifts that are virtually identical to those of the protons they replaced in the ¹H NMR spectrum. wikipedia.org This confirms the presence and chemical environment of the deuterium atoms. The integration of these ²H signals can also be used to determine the level of deuterium enrichment. sigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the chromophoric system of the molecule, which in this case is the dibenzoazepine core. In a solvent like methanol, Carbamazepine 10,11-Epoxide exhibits characteristic absorption maxima. nih.gov The replacement of hydrogen with deuterium does not significantly alter the electronic structure of the chromophore. Therefore, the UV-Vis spectrum of Carbamazepine 10,11-Epoxide-d8 is expected to be nearly identical to that of its non-deuterated analog, showing absorption maxima around 215 nm. nih.gov This technique is useful for confirming the presence of the core structure and for quantitative analysis based on Beer-Lambert law. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of functional groups. The IR spectrum of Carbamazepine 10,11-Epoxide-d8 will show characteristic absorption bands for the amide group (C=O stretch around 1677 cm⁻¹, N-H stretch around 3466 cm⁻¹), the epoxide ring (C-O stretch), and the aromatic rings. nih.gov A key difference in the spectrum of the d8 variant compared to the non-deuterated form will be the presence of C-D stretching and bending vibrations and the absence of the corresponding aromatic C-H vibrations. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while C-D stretching vibrations are found at lower frequencies (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. This makes IR spectroscopy a useful tool for confirming deuteration.

Table 3: Key Spectroscopic Data for Carbamazepine 10,11-Epoxide-d8
TechniqueExpected ObservationPurpose
¹H NMRAbsence of aromatic proton signalsConfirm site of deuteration
²H NMRSignals in the aromatic regionDirectly detect and quantify deuterium incorporation
UV-Vis (in Methanol)λmax ≈ 215 nmConfirm core chromophore, purity assessment
IRPresence of C-D stretch (~2250 cm⁻¹), absence of aromatic C-H stretch (>3000 cm⁻¹)Confirm deuteration and functional groups

Analytical Method Validation Parameters for Deuterated Metabolites

When Carbamazepine 10,11-Epoxide-d8 is used as an internal standard (IS) in bioanalytical methods, rigorous validation is required to ensure the reliability of the quantitative data. ich.org The validation must demonstrate that the method is suitable for its intended purpose. ich.org

Specificity and Selectivity in Complex Matrices

Specificity and selectivity are paramount in bioanalytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, metabolites, or other co-administered drugs. mdpi.com When using a deuterated internal standard like Carbamazepine 10,11-Epoxide-d8, special considerations are necessary.

Demonstrating Selectivity: The primary advantage of a stable isotope-labeled internal standard (SIL-IS) is its ability to co-elute with the analyte, thereby compensating for variations in sample processing and matrix effects. clearsynth.com However, it cannot be assumed that a SIL-IS will always perfectly correct for these effects. researchgate.netmyadlm.org A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the non-deuterated analyte. researchgate.net If this separation occurs in a region of variable ion suppression or enhancement from the matrix, it can lead to inaccurate quantification. researchgate.net

Therefore, method validation must include experiments to:

Assess for Matrix Effects: This is typically done by comparing the response of the analyte in post-extraction spiked blank matrix from multiple sources to the response in a neat solution. chromatographyonline.comchromatographyonline.com Any significant suppression or enhancement must be investigated.

Confirm Co-elution: The chromatographic peaks for the analyte and Carbamazepine 10,11-Epoxide-d8 should be monitored to ensure they are symmetrical and have identical retention times under the final chromatographic conditions.

Evaluate Crosstalk: The MRM transition for the analyte should be monitored in samples containing only the internal standard, and vice versa, to ensure there is no signal contribution from one to the other.

By rigorously evaluating these parameters, the specificity and selectivity of an analytical method using Carbamazepine 10,11-Epoxide-d8 as an internal standard can be assured, leading to reliable and accurate quantification of the target analyte in complex biological matrices.

Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The sensitivity of an analytical method is defined by its ability to distinguish the analyte signal from the background noise. This is practically measured by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

In methods for analyzing Carbamazepine 10,11-Epoxide using a deuterated internal standard, high sensitivity is often achieved, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, a gas chromatography-mass spectrometry (GC-MS) method reported a detection limit of 10 micrograms per liter (µg/L) for Carbamazepine 10,11-Epoxide. nih.gov An LC-MS/MS candidate reference method demonstrated an LOQ of 0.1 µg/mL and an LOD below 0.1 µg/mL for the same analyte. nih.gov Another sensitive LC-MS/MS method established a lower limit of quantification (LLOQ) of 5.15 ng/mL from a 0.5 mL plasma sample. nih.gov Similarly, a rapid HPLC-MS/MS method developed for human blood serum reported an analytical range for Carbamazepine-10,11-epoxide starting from 5 ng/mL. researchgate.net

The table below summarizes the sensitivity parameters from various validated methods.

Methodology Matrix LOD LOQ/LLOQ
GC-MSSerum-10 µg/L
LC-MS/MSHuman Serum<0.1 µg/mL0.1 µg/mL
LC-MS/MSPlasma-5.15 ng/mL
HPLC-MS/MSHuman Blood Serum-5 ng/mL
HPLCSerum7 ng/mL-

LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.

Accuracy, Precision, and Recovery Assessment

Method validation for quantitative analysis rigorously assesses accuracy, precision, and recovery to ensure data reliability.

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as a percentage of bias.

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Recovery is the efficiency of the extraction process, indicating the percentage of the analyte recovered from the biological matrix during sample preparation.

A GC-MS method for Carbamazepine 10,11-Epoxide reported an extraction recovery of 82.5%. nih.gov For precision, the intra-day %CV was 11.0% and 6.55% at different concentrations, while the inter-day %CV was 9.4% and 6.83%. nih.gov An LC-MS/MS method showed a mean recovery of 101% for the epoxide. nih.gov Another study using LC-MS/MS verified method imprecision to be below 10% CV for two control levels (6.502% and 7.689%) and bias to be below 15%. biochimicaclinica.it

The following table presents a compilation of these performance characteristics from various studies.

Methodology Matrix Accuracy (% Bias or Variation) Precision (%CV or %RSD) Recovery (%)
GC-MSSerum-Intra-day: 6.55% - 11.0% Inter-day: 6.83% - 9.4%82.5%
LC-MS/MSPlasma--101%
LC-MS/MSPlasmaBias < 15%Intra-day (at LLOQ): 18.2% Inter-day: 6.502% - 7.689%-
HPLCSerum-Intra-day: 1.9% Inter-day: < 4.7%-

%CV: Coefficient of Variation; %RSD: Relative Standard Deviation.

Linearity and Calibration Curve Construction

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. A calibration curve, a plot of the instrument response versus known analyte concentrations, is constructed to establish this relationship. The quality of the fit is typically evaluated by the coefficient of determination (r²).

For the analysis of Carbamazepine 10,11-Epoxide, methods using a deuterated internal standard consistently show excellent linearity over a range relevant for therapeutic drug monitoring and other applications. A GC-MS method reported a coefficient of correlation of 0.988 for its calibration plot. nih.gov A highly sensitive LC-MS/MS method constructed a calibration curve for the epoxide over the range of 0.23–5.47 µg/mL, achieving a coefficient of determination (r²) greater than 0.994. interdisciplinary.ro Another HPLC method demonstrated linearity for the epoxide in the range of 0.1-10.0 µg/mL with a regression coefficient >0.999.

The table below outlines the linearity data from different analytical methods.

Methodology Linear Range Correlation Coefficient (r or r²)
GC-MSNot Specified0.988 (r)
LC-MS/MS0.23–5.47 µg/mL>0.994 (r²)
HPLC0.1–10.0 µg/mL>0.999 (r)
HPLC-MS/MS5–2,000 ng/mLNot Specified
LC-MS/MS0.1 to 22.0 μg/mLNot Specified

Role of Carbamazepine 10,11 Epoxide D8 As an Internal Standard in Bioanalytical Research

Application in Quantitative Bioanalysis using Mass Spectrometry

Carbamazepine (B1668303) 10,11-Epoxide-d8 is employed primarily in quantitative methods that utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In a typical assay, a known, fixed concentration of Carbamazepine 10,11-Epoxide-d8 is added to all calibration standards, quality control samples, and unknown study samples at an early stage of sample preparation. restek.com Because the SIL-IS has nearly identical physicochemical properties to the analyte (the non-labeled epoxide), it experiences similar extraction recovery, potential degradation, and injection volume variations. aptochem.comacanthusresearch.com

During mass spectrometric detection, the SIL-IS is distinguished from the analyte by its higher mass, which is a result of the eight deuterium (B1214612) atoms replacing hydrogen atoms. acanthusresearch.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.netresearchgate.net Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the analyte concentration in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is subsequently determined from this curve. nih.gov

The use of Carbamazepine 10,11-Epoxide-d8 allows for the development of highly sensitive, specific, and reproducible LC-MS/MS methods for monitoring the levels of the active epoxide metabolite in various biological matrices such as plasma, serum, and urine. nih.govnih.govcsbsju.edu

Table 1: Representative Performance Characteristics of an LC-MS/MS Method for Carbamazepine 10,11-Epoxide using a Deuterated Internal Standard

ParameterResult
Linearity Range 5 - 2,000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-assay Precision (CV%) < 7.96%
Inter-assay Precision (CV%) < 7.96%
Accuracy (% Recovery) 92.09% - 108.5%
Lower Limit of Quantitation (LLOQ) 5 ng/mL
Extraction Recovery 87.39% - 104.04%
This table presents typical data synthesized from bioanalytical method validation studies for carbamazepine and its metabolites. nih.govresearchgate.net

Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in Mitigating Matrix Effects

One of the most significant challenges in LC-MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting components from the biological sample matrix. waters.commyadlm.orgchromatographyonline.com This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. waters.comwaters.com

The primary advantage of using a SIL-IS like Carbamazepine 10,11-Epoxide-d8 is its ability to effectively compensate for matrix effects. acanthusresearch.comcrimsonpublishers.com Since the deuterated standard is chemically and structurally almost identical to the analyte, it co-elutes during chromatography. aptochem.com Consequently, both the analyte and the SIL-IS are exposed to the same interfering matrix components as they enter the mass spectrometer's ion source. waters.com Any suppression or enhancement of the ion signal will affect both compounds to a similar degree. acanthusresearch.com

By using the peak area ratio for quantification, the variability introduced by the matrix effect is normalized, as the ratio remains constant even if the absolute responses of both the analyte and the internal standard fluctuate. This leads to a significant improvement in the accuracy, precision, and robustness of the analytical method. crimsonpublishers.comscispace.com The use of a SIL-IS is widely considered the gold standard for correcting matrix effects in quantitative bioanalysis. acanthusresearch.comchromatographyonline.comcrimsonpublishers.com

Mechanistic Metabolic Pathway Investigations of Carbamazepine 10,11 Epoxide

Enzymatic Formation Pathways of Carbamazepine (B1668303) 10,11-Epoxide from Carbamazepine

The conversion of carbamazepine to its 10,11-epoxide is a critical step in its metabolism, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2C8, CYP2B6) in Epoxidation

The formation of Carbamazepine 10,11-Epoxide from its parent compound, carbamazepine, is predominantly mediated by cytochrome P450 enzymes located primarily in the liver. Extensive research has identified CYP3A4 as the principal enzyme responsible for this epoxidation reaction. biochimicaclinica.itcaymanchem.comnih.gov Studies have consistently shown a strong correlation between CYP3A4 activity and the rate of Carbamazepine 10,11-Epoxide formation.

While CYP3A4 is the major contributor, CYP2C8 has also been identified as playing a role in the 10,11-epoxidation of carbamazepine, albeit to a lesser extent. The involvement of CYP2C8 has been confirmed through studies using specific chemical inhibitors and recombinant enzymes.

The role of CYP2B6 in the direct formation of Carbamazepine 10,11-Epoxide is less pronounced. While CYP2B6 is involved in other metabolic pathways of carbamazepine, such as the formation of hydroxylated metabolites, its contribution to the 10,11-epoxidation is considered minor compared to CYP3A4 and CYP2C8.

EnzymeRole in Carbamazepine 10,11-Epoxide Formation
CYP3A4 Principal enzyme responsible for epoxidation.
CYP2C8 Minor contributor to epoxidation.
CYP2B6 Primarily involved in other carbamazepine metabolic pathways.

In Vitro Biotransformation Studies using Liver Microsomes and Recombinant Enzymes

The elucidation of these enzymatic pathways has been heavily reliant on in vitro studies. Human liver microsomes , which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, have been instrumental in studying the metabolism of carbamazepine. By incubating carbamazepine with human liver microsomes and analyzing the resulting products, researchers have been able to quantify the formation of Carbamazepine 10,11-Epoxide and identify the enzymes involved.

Furthermore, the use of recombinant enzymes , which are individual CYP isoforms expressed in a controlled system, has allowed for the precise determination of the contribution of each specific enzyme. These studies have confirmed the primary role of CYP3A4 and the supporting role of CYP2C8 in the epoxidation of carbamazepine.

Further Metabolism of Carbamazepine 10,11-Epoxide

Carbamazepine 10,11-Epoxide is not an end-stage metabolite and undergoes further biotransformation, primarily through hydrolysis and glucuronidation.

Epoxide Hydrolase-Mediated Conversion to trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine

The primary pathway for the detoxification and elimination of Carbamazepine 10,11-Epoxide is its hydrolysis to the inactive metabolite, trans-10,11-dihydroxy-10,11-dihydrocarbamazepine . This conversion is catalyzed by the enzyme microsomal epoxide hydrolase (mEH) . This enzymatic reaction involves the addition of a water molecule to the epoxide ring, resulting in the formation of a diol. The resulting diol is more water-soluble and can be more readily excreted from the body.

Contribution of UGT2B7 in Glucuronidation Pathways

In addition to hydrolysis, Carbamazepine 10,11-Epoxide can also be metabolized through glucuronidation, a phase II metabolic reaction. This process involves the conjugation of the epoxide with glucuronic acid, which is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT2B7 has been identified as the key enzyme responsible for the glucuronidation of Carbamazepine 10,11-Epoxide. This conjugation further increases the water solubility of the metabolite, facilitating its excretion.

Comparative Metabolic Studies with Non-Labeled Analogues

Currently, there is a lack of publicly available scientific literature detailing the specific metabolic pathways and comparative metabolic studies of Carbamazepine 10,11-Epoxide-d8 (Major) . This deuterated isotopologue is primarily used as an internal standard in analytical and bioanalytical methods for the quantification of the non-labeled compound. While the deuterium (B1214612) labeling is not expected to fundamentally alter the primary metabolic pathways, detailed experimental data comparing the rate and extent of metabolism of the deuterated versus the non-labeled analogue are not available in published research. Such studies would be necessary to definitively characterize any kinetic isotope effects on its biotransformation by the aforementioned enzymes.

Influence of Enzyme Induction and Inhibition on Epoxide Formation and Disposition

The biotransformation of carbamazepine to its active metabolite, Carbamazepine 10,11-Epoxide, and the subsequent metabolic breakdown of the epoxide are significantly influenced by the processes of enzyme induction and inhibition. These mechanisms can alter the concentration of the epoxide, thereby affecting its pharmacological activity, independent of clinical outcomes. The formation is primarily catalyzed by cytochrome P450 (CYP) enzymes, while its disposition is mainly handled by microsomal epoxide hydrolase (mEH).

Enzyme Induction Effects

Enzyme induction involves an increase in the synthesis of metabolizing enzymes, leading to an accelerated rate of metabolism. Both the parent drug, carbamazepine, and other co-administered substances can act as inducers.

Autoinduction by Carbamazepine: Carbamazepine is a potent inducer of several drug-metabolizing enzymes, most notably CYP3A4. nih.govnih.gov This leads to a phenomenon known as autoinduction, where chronic administration of carbamazepine increases its own rate of metabolism, primarily through the 10,11-epoxidation pathway. nih.govualberta.ca This process is understood to occur through the activation of the nuclear receptor PXR (pregnane X receptor), which boosts the expression of CYP genes. nih.gov When carbamazepine therapy is stopped, a "deinduction" process begins, with the enzyme levels gradually returning to baseline. The half-life for the degradation of the induced enzymes has been estimated to be approximately 86.1 hours (3.6 days). nih.gov

Induction by Phenobarbital (B1680315): Co-administration of phenobarbital, a well-known enzyme inducer, also significantly affects the metabolic pathway of carbamazepine. Research in rhesus monkeys has demonstrated that subchronic phenobarbital administration leads to an increase in the clearance of carbamazepine. nih.gov It also results in an apparent increase in the steady-state ratio of Carbamazepine 10,11-Epoxide to its parent compound. nih.gov This suggests that phenobarbital induces the formation of the epoxide via CYP enzymes to a greater extent than it induces the epoxide's subsequent elimination by mEH. nih.govnih.gov Further studies confirmed that while phenobarbital does increase the clearance of the epoxide itself, its inductive effect on the formation pathway is more pronounced. nih.gov

Table 1: Effect of Phenobarbital Induction on Carbamazepine and its Epoxide in Rhesus Monkeys

ParameterControlSubchronic Phenobarbital AdministrationReference
Carbamazepine Clearance (liters/hr)7.3 ± 2.3714.42 ± 4.91 nih.gov
Epoxide/Carbamazepine Steady-State Ratio0.065 ± 0.0230.085 ± 0.013 nih.gov
Carbamazepine 10,11-Epoxide Clearance (liters/hr)5.57 ± 2.158.23 ± 2.03 nih.gov

Enzyme Inhibition Effects

Enzyme inhibition results in a decreased rate of metabolism, which can lead to an accumulation of the substrate. Both the formation and disposition of Carbamazepine 10,11-Epoxide are susceptible to inhibition.

Inhibition of Epoxide Formation: The formation of Carbamazepine 10,11-Epoxide is principally catalyzed by CYP3A4, with a minor role played by CYP2C8. nih.gov Therefore, inhibitors of CYP3A4 can significantly reduce the rate of epoxide formation. In in vitro studies using human liver microsomes, the CYP3A4 inhibitor triacetyloleandomycin was shown to reduce the 10,11-epoxidation of carbamazepine to 31% of the control rate. nih.gov Similarly, anti-CYP3A4 antibodies decreased the formation rate to 43% of control. nih.gov The kinetics of epoxide formation by cDNA-expressed CYP3A4 have been determined, showing a Vmax of 1730 pmol/min/nmol P450 and a Km of 442 µM. nih.gov

Inhibition of Epoxide Disposition: The primary enzyme responsible for the detoxification of Carbamazepine 10,11-Epoxide is microsomal epoxide hydrolase (mEH), which converts it to the inactive carbamazepine-10,11-trans-dihydrodiol. ualberta.ca Several compounds are known to inhibit mEH, leading to an increase in epoxide concentrations.

Valproic Acid: Co-administration of valproic acid has been shown to significantly decrease the clearance of unbound Carbamazepine 10,11-Epoxide, which serves as an in vivo marker of mEH activity. nih.gov This inhibition of mEH occurs without a corresponding effect on the formation of the epoxide. nih.gov

Progabide: Progabide has been identified as an inhibitor of mEH, with studies in human liver microsomes determining an inhibition constant (Ki) of 1.9 µmol/L. nih.gov This inhibition leads to a decrease in the formation clearance of the trans-dihydrodiol metabolite from the epoxide. nih.gov

Valpromide (B1683473) and Valnoctamide: These compounds are also known inhibitors of mEH. An in vitro assay was developed to determine their inhibitory potential using Carbamazepine 10,11-Epoxide as a probe substrate. nih.gov IC₅₀ values for these inhibitors have been determined in both human liver microsomes and hepatocytes. nih.gov

Table 2: In Vitro Inhibition of Microsomal Epoxide Hydrolase

InhibitorSystemParameterValueReference
ProgabideHuman Liver MicrosomesKi1.9 µmol/L nih.gov
ProgabidePurified Human Liver mEHKi4.4 µmol/L nih.gov
Valproic AcidHuman Liver MicrosomesIC₅₀Data available but specific value not cited in source nih.gov
ValpromideHuman Liver MicrosomesIC₅₀Data available but specific value not cited in source nih.gov
ValnoctamideHuman Liver MicrosomesIC₅₀Data available but specific value not cited in source nih.gov

Preclinical Pharmacokinetic Modeling and Disposition Studies of Carbamazepine 10,11 Epoxide

Compartmental Pharmacokinetic Models in Animal Systems (e.g., rat plasma studies)

Compartmental modeling is a fundamental approach to describe the time course of drug concentrations in the body. In preclinical studies, particularly in rats, the pharmacokinetics of Carbamazepine (B1668303) 10,11-Epoxide have been characterized using such models.

A study in male Sprague-Dawley rats utilized a one-compartment parent-metabolite model with first-order absorption and elimination kinetics to describe the plasma concentrations of Carbamazepine and its epoxide metabolite following chronic oral administration of the parent drug. nih.gov This model proved effective in maintaining and predicting therapeutic concentrations of both compounds. nih.gov Another investigation in conscious rats, which involved a constant intravenous infusion of Carbamazepine and a bolus intravenous dose of the epoxide, also employed compartmental analysis to determine the kinetic parameters. nih.gov

In a study characterizing the dose-dependent pharmacokinetics of Carbamazepine in Sprague-Dawley rats, a one-compartment model was implicitly used to analyze the concentration-time data of both the parent drug and the epoxide following intravenous administration. nih.gov The data indicated that while the total body clearance of Carbamazepine was dose-dependent, the formation clearance of the epoxide remained unchanged. nih.gov

The following table summarizes key pharmacokinetic parameters for Carbamazepine 10,11-Epoxide derived from compartmental analysis in rat studies.

ParameterValueAnimal ModelStudy Notes
Clearance (CL) 41.6 ± 13.1% reduction in the presence of valproic acidConscious RatsFollowing single IV doses of the epoxide. nih.gov
Non-renal Clearance 59.9 ± 11.9% reduction in the presence of valproic acidConscious Rats nih.gov
Total Body Clearance (of parent CBZ) 15.1 ± 3.26 ml/min/kg (5 mg/kg dose)Sprague-Dawley Rats nih.gov
13.4 ± 5.66 ml/min/kg (10 mg/kg dose) nih.gov
10.0 ± 3.11 ml/min/kg (20 mg/kg dose) nih.gov
Formation Clearance (to CBZ-E) Unchanged with varying CBZ dosesSprague-Dawley RatsSuggests other metabolic pathways are saturated at higher doses. nih.gov

CBZ: Carbamazepine; CBZ-E: Carbamazepine 10,11-Epoxide

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding

Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated, mechanistic approach to predict drug disposition. These models incorporate physiological and anatomical data of the animal species, along with the physicochemical properties of the drug, to simulate its absorption, distribution, metabolism, and excretion.

While most PBPK models have focused on Carbamazepine as the parent drug, the inclusion of Carbamazepine 10,11-Epoxide as a metabolite is a critical component of these models. nih.govnih.gov A parent-metabolite PBPK model for Carbamazepine and its epoxide was developed and validated using GastroPlus®. nih.govnih.gov The development of such a model typically involves a step-wise process where the PBPK model for the metabolite (the epoxide) is established first. nih.gov This is often achieved by utilizing clinical data where the metabolite itself is administered. nih.gov The elimination pathways in the epoxide model include hepatic clearance via epoxide hydrolase and renal elimination. nih.gov

In the context of a parent-metabolite model, the PBPK approach can mechanistically investigate the impact of factors such as enzyme induction on the formation and elimination of the epoxide. nih.govnih.gov For instance, these models can simulate how the auto-induction of cytochrome P450 enzymes by Carbamazepine affects the plasma concentrations of the epoxide. nih.gov Although detailed preclinical PBPK models specifically for Carbamazepine 10,11-Epoxide are not extensively reported in isolation, their development within the framework of parent drug models is essential for understanding its complex in vivo behavior. nih.govnih.govncsu.edu

Investigation of Absorption, Distribution, and Elimination Kinetics in Preclinical Models

The absorption, distribution, and elimination of Carbamazepine 10,11-Epoxide have been investigated in several preclinical models, primarily in rats.

Absorption: Direct studies on the absorption of the epoxide in animal models are limited. However, studies in humans have shown that after oral administration, Carbamazepine 10,11-Epoxide is almost completely absorbed. nih.gov

Distribution: In rhesus monkeys, the pharmacokinetics of the epoxide have been studied before and after autoinduction. capes.gov.br Studies in patients undergoing brain surgery have shown that the epoxide distributes into the brain tissue, with a brain-to-plasma concentration ratio of approximately 1.1 to 1.2. nih.gov This indicates significant penetration of the blood-brain barrier, which is consistent with its pharmacological activity. Plasma protein binding of the epoxide is around 50%. fda.gov

Elimination: The elimination of Carbamazepine 10,11-Epoxide has been a key focus of preclinical research. Studies using isolated perfused rat livers have provided detailed insights into its hepatic clearance. nih.gov In control rat livers, the clearance of the epoxide was found to be extremely low, with a mean extraction ratio of only 0.016. nih.gov This low clearance was confirmed by the administration of the epoxide directly to the perfusion system. nih.gov Interestingly, the epoxide exhibited dose-dependent kinetics, with a threefold increase in the extraction ratio when the administered dose was reduced. nih.gov Pre-treatment of rats with phenobarbital (B1680315), a known enzyme inducer, did not affect the extraction ratio of the epoxide. nih.gov In conscious rats, the clearance of the epoxide was significantly reduced by the co-administration of valproic acid. nih.gov The metabolism of the epoxide in rats leads to the formation of iminostilbene (B142622) epoxide and the 10,11-dihydrodiol of iminostilbene, which have been identified in rat urine. nih.gov

The following table summarizes key disposition parameters for Carbamazepine 10,11-Epoxide from preclinical studies.

ParameterValueAnimal ModelStudy Notes
Hepatic Extraction Ratio 0.016Isolated Perfused Rat LiverUnaffected by phenobarbital pre-treatment. nih.gov
Brain/Plasma Ratio 1.1 - 1.2Human (Surgical Patients)Indicates good blood-brain barrier penetration. nih.gov
Plasma Protein Binding ~50% fda.gov
Major Metabolites in Urine Iminostilbene epoxide, 10,11-dihydrodiol of iminostilbeneRats nih.gov

Metabolite Exposure and Ratio Analysis in Animal Studies

In various animal models, the plasma and brain concentrations of the epoxide can reach up to 50% of those of Carbamazepine, particularly with the concurrent administration of enzyme-inducing drugs like phenytoin (B1677684) or phenobarbital. researchgate.net This highlights the importance of drug-drug interactions in altering metabolite exposure.

A study in rats demonstrated that the co-administration of valproic acid led to a significant increase in the plasma levels of the epoxide formed from Carbamazepine. nih.gov This was attributed to a substantial reduction in the epoxide's own clearance. nih.gov Another study in animal models showed that induction of CYP3A isoforms by other antiepileptic drugs can increase the metabolism of Carbamazepine to its epoxide. nih.gov

The table below presents findings on the metabolite-to-parent drug ratio from animal studies.

ConditionEffect on Epoxide/Parent Drug RatioAnimal ModelReference
Concurrent Phenytoin or Phenobarbital Increased ratio (up to 50%)Various animal models researchgate.net
Concurrent Valproic Acid Significant increase in epoxide levelRats nih.gov
Induction of CYP3A Isoforms Increased metabolism of parent to epoxideAnimal models nih.gov

Degradation and Environmental Fate Studies of Carbamazepine 10,11 Epoxide

Photochemical and Photocatalytic Degradation in Aqueous Systems

The degradation of Carbamazepine (B1668303) (CBZ) and its transformation products, including Carbamazepine 10,11-Epoxide, is a significant area of environmental research. Advanced Oxidation Processes (AOPs), such as photocatalysis, have been shown to be effective in breaking down these compounds in water.

In studies using titanium dioxide (TiO2) as a photocatalyst, complete removal of the parent compound, Carbamazepine, can be achieved. For example, photoelectrocatalysis using TiO2 meshes resulted in the complete abatement of Carbamazepine within 55 minutes mdpi.com. Another study utilizing a combination of UV-LED light and mixed-phase TiO2 demonstrated that 98.5% of Carbamazepine could be degraded within an hour mdpi.com. The degradation process involves the generation of highly reactive hydroxyl radicals (·OH), which are the primary active species responsible for the breakdown of the molecule mdpi.com.

The efficiency of these photocatalytic systems is influenced by several factors. The degradation rate has been shown to increase with higher pH and greater irradiation intensity mdpi.com. For instance, the reaction rate constant at a pH of 11 was approximately four times higher than at a pH of 3 mdpi.com. There is also an optimal catalyst concentration; one study found the best performance at 2.8 g/L of TiO2, with higher concentrations reducing efficiency due to increased light scattering mdpi.com.

While many studies focus on the parent compound, the degradation pathways invariably involve its metabolites. The transformation of Carbamazepine often proceeds through epoxidation to form Carbamazepine 10,11-Epoxide, which is then subject to further degradation nih.govmdpi.com. The pathways elucidated for Carbamazepine degradation, involving hydroxyl radical attack, suggest that the epoxide is also vulnerable to these photochemical and photocatalytic processes, leading to the formation of various by-products mdpi.comnih.gov.

Photocatalytic SystemCatalystConditionsDegradation Efficiency (Parent Compound CBZ)Reference
UV-LED PhotocatalysisMixed-phase TiO2 (2.8 g/L)pH 11, 365 nm UV-LED98.5% within 60 minutes mdpi.com
PhotoelectrocatalysisTiO2 MeshUV + Bias + Mesh100% within 55 minutes mdpi.com
Conventional PhotocatalysisDegussa P25 TiO2UV + Degussa P25100% within 30 minutes mdpi.com
Table 1: Research Findings on Photocatalytic Degradation of Carbamazepine.

Electrochemical Degradation Pathways and By-product Monitoring

Electrochemical oxidation has emerged as a promising method for the degradation of Carbamazepine 10,11-Epoxide in aqueous solutions. These processes can effectively remove the compound by generating reactive species, such as hypochlorite ions when a supporting electrolyte like sodium chloride (NaCl) is used scinito.airesearchgate.net.

Studies have investigated the impact of various parameters on degradation efficiency, including applied voltage, electrolyte concentration, and initial compound concentration. Using a graphite anode, research has shown that the rate of degradation is influenced by the applied voltage, with optimal results observed at specific settings researchgate.netresearchgate.net. For example, in one study, the degradation of Carbamazepine 10,11-Epoxide was monitored under conditions of 5 volts and 0.5 g of NaCl researchgate.net. The process involves the formation of by-products, which can be chlorinated or non-chlorinated depending on the presence of chloride ions researchgate.net.

The monitoring of these degradation processes and the identification of by-products are typically performed using advanced analytical techniques like Liquid Chromatography-Time of Flight/Mass Spectrometry (LC-TOF/MS) scinito.airesearchgate.net. This allows for the real-time tracking of the parent compound's disappearance and the emergence of various transformation products. Research has identified several by-products from the electrochemical degradation of Carbamazepine 10,11-Epoxide, which are separated and characterized using methods such as gradient elution in liquid chromatography researchgate.net.

Electrode MaterialExperimental ConditionsKey FindingsReference
Graphite5 V, 0.5 g/100 mL NaClEffective degradation of Carbamazepine 10,11-Epoxide through reactive hypochlorite ions. scinito.airesearchgate.net
Copper (Cu), Nickel (Ni), Platinum (Pt), Graphite (G)5 V, 200 μg/L initial concentrationGraphite anode showed optimal results for the degradation of the parent compound, Carbamazepine. researchgate.net
Transparent Carbon-Based Nanostructured ElectrodePhosphate (B84403) Buffer, WastewaterSimultaneous optical and electrochemical monitoring of Carbamazepine and its by-products. nih.govmostwiedzy.pl
Table 2: Research Findings on Electrochemical Degradation.

Stability and Transformation in Environmental Matrices (e.g., soil)

In terrestrial environments, Carbamazepine 10,11-Epoxide is a known transformation product of Carbamazepine. Studies on the fate of Carbamazepine in soil show that it can be oxidized to form the epoxide mdpi.comnih.gov. Once formed, Carbamazepine 10,11-Epoxide is not stable and undergoes rapid further transformations mdpi.comresearchgate.net.

The degradation pathways in soil are complex, leading to a variety of intermediates mdpi.comnih.gov. One significant subsequent transformation product of the epoxide is acridine mdpi.comnih.gov. The stability of Carbamazepine 10,11-Epoxide can be influenced by the presence of plants. In soils without plants, an accumulation of Carbamazepine 10,11-Epoxide has been observed over time. Conversely, in soils with plants, such as basil, the concentration of the epoxide was found to be negligible, suggesting that the plant's root system (rhizosphere) contributes significantly to its degradation or uptake mdpi.com.

The persistence of Carbamazepine and the formation of its biologically active intermediates like the 10,11-epoxide in soil raise concerns about potential off-site transport, including accumulation in plants and contamination of groundwater nih.gov. Studies have also demonstrated the uptake and extensive transformation of Carbamazepine in plants themselves, such as tomatoes, where the 10,11-epoxide is a key intermediate in a complex metabolic pathway nih.gov.

Environmental MatrixTransformation ProcessKey Transformation ProductsFactors Influencing StabilityReference
SoilOxidation of CarbamazepineCarbamazepine-10,11-epoxide (B195693), Acridine, Acridone-N-carbaldehydePresence of plants (rhizosphere activity) enhances degradation. mdpi.comnih.gov
Tomato Plants (Hydroponic)Metabolism following uptakeMultiple Phase I and Phase II metabolitesIntensive transformation observed in leaves and fruits. nih.gov
Table 3: Research Findings on Stability and Transformation in Environmental Matrices.

Identification of Degradation Products via Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying and quantifying the degradation products of Carbamazepine 10,11-Epoxide. Techniques like tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) provide the sensitivity and specificity needed to elucidate complex transformation pathways nih.govnih.govnih.gov.

In electrochemical degradation studies, LC-TOF/MS has been used to identify multiple by-products. The analysis can be performed in both positive and negative ion modes to detect a wide range of compounds formed during the process researchgate.net. For instance, the fragmentation of the protonated molecular ion of Carbamazepine 10,11-Epoxide at m/z 253.09 to a predominant product ion at m/z 180.04 is a characteristic transition used for its detection in multiple reaction monitoring (MRM) mode nih.govcsbsju.edu.

Mass spectrometry has been crucial in identifying various transformation products resulting from different degradation processes. These include hydroxylated derivatives, ring-rearranged structures like 9-acridinecarboxaldehyde, and other intermediates mdpi.comnih.gov. The detailed fragmentation patterns observed in the mass spectra allow researchers to deduce the chemical structures of these previously unknown degradation products csbsju.edu. For example, a rearranged degradation product of Carbamazepine 10,11-epoxide has been identified using gas chromatography-mass spectrometry nih.gov.

Analytical TechniqueParent Ion (m/z)Key Fragment Ion(s) (m/z)Identified Degradation ProductsReference
LC-MS/MS (ESI+)253.09180.04Used for quantification of Carbamazepine 10,11-Epoxide. nih.govcsbsju.edu
LC-TOF/MS--Multiple chlorinated and non-chlorinated by-products from electrochemical degradation. scinito.airesearchgate.net
GC-MS--Rearranged degradation product (e.g., Acridine derivative). nih.gov
LC-HRMS (Q-TOF MS)--10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ), 10,11-dihydro-10-hydroxycarbamazepine (10OH-CBZ). mdpi.comnih.gov
Table 4: Mass Spectrometry Data for Identification of Degradation Products.

Enzymatic and Molecular Interaction Studies Involving Carbamazepine 10,11 Epoxide

Investigations of Epoxide Hydrolase Inhibition Mechanisms (e.g., by other compounds)

Carbamazepine (B1668303) 10,11-epoxide is primarily detoxified in the body by the enzyme microsomal epoxide hydrolase (mEH). Inhibition of this enzyme can lead to increased plasma concentrations of the epoxide. Several in vitro studies have been conducted to identify and characterize compounds that inhibit mEH activity, using carbamazepine-10,11-epoxide (B195693) as a probe substrate.

An in vitro assay was developed to assess the potential of various compounds to inhibit the hydrolysis of carbamazepine-10,11-epoxide. nih.gov This assay utilized human liver microsomes and hepatocytes to determine the half-maximal inhibitory concentration (IC50) of known mEH inhibitors. nih.gov The findings from this and other studies have demonstrated that certain compounds, particularly other antiepileptic drugs, can significantly inhibit the metabolic clearance of carbamazepine-10,11-epoxide.

Valpromide (B1683473), an amide derivative of valproic acid, has been identified as a potent inhibitor of epoxide hydrolase. nih.gov In vitro studies using human liver microsomes showed that valpromide is approximately 100 times more potent than its parent compound, valproic acid, in inhibiting the hydrolysis of carbamazepine-10,11-epoxide. nih.gov Another compound, valnoctamide, an isomer of valpromide, also demonstrated strong inhibition of epoxide hydrolase in vitro. nih.gov The inhibitory constants (Ki) and IC50 values for these compounds have been determined in various in vitro systems, highlighting their potential for drug-drug interactions.

Table 1: In Vitro Inhibition of Human Liver Microsomal Epoxide Hydrolase

Inhibitor Substrate In Vitro System IC50 / Ki Value Reference
Valpromide Carbamazepine-10,11-epoxide Human Liver Microsomes Ki = 5 µmol/L nih.gov
Valproic Acid Carbamazepine-10,11-epoxide Human Liver Microsomes Ki = 550 µmol/L nih.gov
Valpromide Carbamazepine-10,11-epoxide Human Liver Microsomes IC50 = 3 µM nih.gov
Valnoctamide Carbamazepine-10,11-epoxide Human Liver Microsomes IC50 = 2 µM nih.gov
Progabide Carbamazepine-10,11-epoxide Human Liver Microsomes IC50 = 10 µM nih.gov
Valproic Acid Carbamazepine-10,11-epoxide Human Hepatocytes IC50 = 1060 µM nih.gov
Valpromide Carbamazepine-10,11-epoxide Human Hepatocytes IC50 = 14 µM nih.gov
Valnoctamide Carbamazepine-10,11-epoxide Human Hepatocytes IC50 = 12 µM nih.gov

These studies underscore the competitive nature of the inhibition, where these compounds directly compete with carbamazepine-10,11-epoxide for the active site of epoxide hydrolase. nih.govnih.gov The use of human hepatocytes was found to be a more relevant in vitro model compared to liver microsomes for predicting such interactions. nih.gov

Molecular Interactions with Transport Proteins (e.g., MRP2, RALBP1) in In Vitro Systems

The interaction of carbamazepine-10,11-epoxide with cellular transport proteins is an important area of research for understanding its distribution and potential for drug resistance. While information on its interaction with Multidrug Resistance-Associated Protein 2 (MRP2) and RALBP1 is limited in the available literature, studies have investigated its transport by other key proteins.

In vitro studies using polarized cell lines (MDCKII and LLC) transfected with the human MDR1 gene, which encodes for P-glycoprotein (Pgp), have shown that carbamazepine-10,11-epoxide is a substrate for this efflux transporter. nih.gov In contrast, the parent drug, carbamazepine, was not transported by Pgp. nih.gov The transport of the epoxide was inhibited by known Pgp inhibitors such as tariquidar (B1662512) and verapamil, confirming the specificity of the interaction. nih.gov

The transport efficiency of carbamazepine-10,11-epoxide by Pgp was compared to other carbamazepine analogs, with the following order of transport observed under concentration equilibrium conditions: Eslicarbazepine acetate (B1210297) > Oxcarbazepine > (S)-licarbazepine > Carbamazepine-10,11-epoxide. nih.gov This suggests that the efflux of carbamazepine-10,11-epoxide from cells, mediated by Pgp, could be a factor in its cellular concentration and pharmacological activity.

Binding Studies with Receptors or Enzymes (non-clinical focus)

Beyond its metabolic enzymes, carbamazepine-10,11-epoxide interacts with other proteins, which can influence its distribution and potential for off-target effects. Non-clinical binding studies have focused on its interaction with serum proteins and intracellular enzymes.

Serum Protein Binding: In vitro equilibrium dialysis studies have demonstrated that carbamazepine-10,11-epoxide binds to serum proteins, primarily to albumin. nih.govnih.gov Unlike its parent compound, which also binds to alpha-1-acid glycoprotein (B1211001) (AAG), the epoxide metabolite does not appear to bind to AAG. nih.govnih.gov The binding of the epoxide to albumin was found to be constant over a therapeutic concentration range. nih.gov These findings are significant as the extent of protein binding affects the free, pharmacologically active concentration of the compound.

Binding to Glutathione (B108866) S-Transferase (GST): Carbamazepine-10,11-epoxide is an electrophilic compound capable of reacting with nucleophilic molecules like glutathione (GSH). researchgate.net In vitro studies have shown that the epoxide can form covalent adducts with glutathione S-transferase (GST), a key enzyme in cellular detoxification. researchgate.netnih.gov The formation of these adducts occurs via the opening of the epoxide ring and conjugation with GSH, a reaction that can be catalyzed by GST. nih.gov This interaction is part of the detoxification pathway for the epoxide but also highlights its reactivity towards cellular proteins.

Role in Mechanistic Toxicology Studies (e.g., hapten formation, peptide binding to HLA molecules in in vitro models, excluding adverse drug reactions)

Carbamazepine-10,11-epoxide plays a significant role in mechanistic toxicology studies, particularly in understanding the molecular basis of immune-mediated adverse reactions associated with carbamazepine therapy. These in vitro studies focus on the initial molecular events that trigger an immune response.

Hapten Formation and Protein Adducts: The hapten hypothesis posits that small molecules like carbamazepine-10,11-epoxide can become immunogenic by covalently binding to larger carrier molecules, such as proteins, to form haptens. researchgate.net In vitro investigations have confirmed that the epoxide is sufficiently reactive to form covalent adducts with proteins like human serum albumin and glutathione S-transferase. researchgate.netnih.gov The formation of these protein adducts is a critical initiating step, as these modified proteins can be processed and presented by antigen-presenting cells.

Peptide Binding to HLA Molecules: A key area of research has been the interaction of carbamazepine-10,11-epoxide with specific Human Leukocyte Antigen (HLA) molecules, which are strongly associated with susceptibility to adverse drug reactions. In vitro studies using genetically engineered human B-lymphoblastoid cells expressing soluble HLA-B*15:02 have shown that the epoxide, but not the parent drug, alters the repertoire of peptides that bind to the HLA molecule. nih.govbohrium.com

Mass spectrometric analysis revealed that both carbamazepine and its epoxide bind to the HLA-B15:02 heavy chain. nih.gov However, only the epoxide was found to alter the peptide-binding motif of the peptides presented by HLA-B15:02. nih.govbohrium.com Structural modeling suggests that the epoxide binds within the peptide-binding region, specifically in the F pocket, thereby altering its biochemical properties and influencing which self-peptides can bind. nih.gov This alteration of the self-peptidome can lead to the presentation of neo-antigens to T-cells, initiating an immune response.

Activation of Signaling Pathways: The binding of carbamazepine-10,11-epoxide to certain HLA alleles triggers downstream cellular signaling pathways. In vitro studies with lymphoblastoid cell lines expressing HLA-B*57:01 demonstrated that treatment with the epoxide induced significant changes in the cellular proteome, leading to the upregulation of the NF-κB and JAK/STAT inflammatory pathways. dntb.gov.uanih.govresearchgate.netnih.gov This was associated with a pro-apoptotic and pro-necrotic shift in the cellular response. dntb.gov.uanih.govnih.gov These findings provide a mechanistic link between the initial molecular interaction of the epoxide with HLA and the subsequent inflammatory cascade.

Future Directions and Emerging Research Applications of Carbamazepine 10,11 Epoxide D8

Development of Novel Analytical Platforms for High-Throughput Analysis

The primary application of Carbamazepine (B1668303) 10,11-Epoxide-d8 is as an internal standard in mass spectrometry-based analytical methods. nih.gov Its utility is paramount in the development of novel, high-throughput analytical platforms designed for rapid and accurate quantification of carbamazepine and its metabolites. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known concentration of the deuterated standard to a sample allows for precise measurement of the target analyte, Carbamazepine 10,11-Epoxide. nih.gov This is because the deuterated standard co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.

The development of ultra-performance liquid chromatography (UPLC) systems coupled with tandem mass spectrometry has significantly reduced analytical run times, enabling high-throughput analysis essential for clinical and research laboratories. researchgate.net For instance, methods have been developed that can simultaneously determine carbamazepine and its epoxide metabolite in plasma with short run times, a critical factor in pharmacokinetic studies involving large numbers of samples. nih.govresearchgate.net The stability and reliability offered by Carbamazepine 10,11-Epoxide-d8 are indispensable for the validation and routine use of these advanced analytical platforms.

Table 1: Analytical Method Parameters Utilizing a Deuterated Standard

Parameter Method Details Reference
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov
Analyte Carbamazepine 10,11-Epoxide nih.gov
Internal Standard Carbamazepine-10,11-epoxide-D8 nih.gov
Matrix Human Plasma, Brain Microdialysate nih.gov

| Detection | Electrospray Ionization (ESI) | nih.gov |

Application in Quantitative Systems Pharmacology (QSP) and Mechanistic Modeling

Quantitative Systems Pharmacology (QSP) is an emerging field that integrates computational modeling and experimental data to examine the relationships between a drug, the biological system, and the disease process. The accurate data required for these complex models are often generated using analytical methods that rely on stable isotope-labeled standards like Carbamazepine 10,11-Epoxide-d8.

While the deuterated compound itself is not a direct component of QSP models, its role is foundational. Mechanistic models of carbamazepine's pharmacokinetics and pharmacodynamics depend on precise measurements of the parent drug and its active metabolite, Carbamazepine 10,11-Epoxide, in various biological compartments over time. nih.gov The use of Carbamazepine 10,11-Epoxide-d8 as an internal standard ensures the high quality and reliability of the concentration-time data that forms the bedrock of these models. nih.gov This data is crucial for simulating drug behavior, predicting drug interactions, and understanding the variability in patient responses, which are central goals of QSP.

Exploration in Environmental Monitoring and Remediation Research

The widespread use of carbamazepine has led to its detection, along with its metabolites, as an environmental contaminant in water sources. ulaval.ca Research into the fate and removal of such contaminants is a growing area of environmental science. Carbamazepine 10,11-Epoxide-d8 is a valuable tool in this research, serving as an internal standard for the quantification of Carbamazepine 10,11-Epoxide in environmental samples like wastewater. ulaval.ca

The complexity of environmental matrices, which can contain numerous interfering substances, makes accurate quantification challenging. The use of a stable isotope-labeled standard helps to overcome these matrix effects, leading to more reliable data on the presence and concentration of the pollutant. This information is vital for assessing the effectiveness of wastewater treatment processes and for developing new remediation technologies. ulaval.ca

Table 2: Application in Environmental Analysis

Application Area Role of Carbamazepine 10,11-Epoxide-d8 Research Focus Reference
Wastewater Analysis Internal Standard for Quantification Monitoring the fate and mass balance of carbamazepine and its metabolites in wastewater treatment plants. ulaval.ca

| Contaminant Fate | Analytical Reference Material | Understanding the persistence and transformation of pharmaceutical pollutants in aquatic environments. | ulaval.ca |

Contribution to Understanding Drug Metabolism and Disposition in Preclinical Research Models

In preclinical research, understanding the metabolism and disposition of a drug candidate is a critical step in its development. Carbamazepine is extensively metabolized, primarily by cytochrome P450 enzymes, to form Carbamazepine 10,11-Epoxide. nih.gov Studies investigating these metabolic pathways in preclinical models, such as animal studies or in vitro systems using liver microsomes, benefit from the use of Carbamazepine 10,11-Epoxide-d8.

By enabling the accurate measurement of the epoxide metabolite, the deuterated standard helps researchers to characterize the activity of metabolic enzymes and to study factors that may influence drug metabolism, such as genetic polymorphisms or co-administered drugs. nih.gov This is essential for extrapolating preclinical findings to humans and for predicting potential drug-drug interactions. The ability to precisely quantify the formation and elimination of metabolites is fundamental to constructing a comprehensive picture of a drug's pharmacokinetic profile.

Q & A

Q. How is Carbamazepine 10,11-Epoxide-d8 utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis?

Carbamazepine 10,11-Epoxide-d8 is employed as a deuterated internal standard to correct for matrix effects and ionization efficiency variations in LC-MS. Isotopic labeling ensures minimal chromatographic separation from the non-deuterated analyte, enabling precise quantification via stable isotope dilution. For calibration, spiked samples (e.g., 1–40 µg/L) are analyzed with transitions such as m/z 237.1022→194.0971 (carbamazepine) and m/z 243.1226→200.1171 (deuterated analog) in MS/MS mode . This approach minimizes variability in recovery rates during sample preparation and instrument drift .

Q. What challenges arise in quantifying Carbamazepine 10,11-Epoxide using immunoassays, and how can they be mitigated?

Immunoassays often exhibit cross-reactivity with the epoxide metabolite, leading to overestimation of carbamazepine concentrations. For example, particle-enhanced turbidimetric inhibition immunoassays (PETINIA) show ~96% cross-reactivity with the epoxide, while ADVIA Centaur assays show ~6.5% . To address this, mathematical corrections using cross-reactivity percentages are applied. Alternatively, chromatographic methods (e.g., LC-MS/MS) are recommended for accurate differentiation, as they resolve parent drugs and metabolites without interference .

Q. What is the metabolic pathway leading to Carbamazepine 10,11-Epoxide formation?

Carbamazepine is metabolized via cytochrome P450 isoforms CYP3A4 and CYP2C8 in hepatic microsomes, forming the 10,11-epoxide intermediate. This metabolite is further hydrolyzed by epoxide hydrolase to 10,11-dihydroxycarbamazepine. The deuterated analog (d8) retains this pathway, making it useful for tracing metabolic flux in in vitro systems (e.g., HepG2 cell models) .

Q. What are the key storage and handling considerations for Carbamazepine 10,11-Epoxide-d8 to ensure stability?

The compound should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation. Handling requires gloves compatible with organic solvents (e.g., nitrile), though specific material recommendations are not standardized. Mechanical collection methods are advised for spills to avoid environmental contamination .

Advanced Research Questions

Q. How can experimental designs account for metabolic interference when studying carbamazepine pharmacokinetics?

Use compartmental pharmacokinetic models incorporating metabolite kinetics. For in vivo studies, co-administer epoxide hydrolase inhibitors to isolate the epoxide’s effects. In vitro, employ CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic contributions. Validate designs using LC-MS/MS to confirm metabolite concentrations .

Q. What chemometric strategies enhance the analysis of carbamazepine and its metabolites in complex biological matrices?

Second-order data from capillary electrophoresis with diode-array detection (CE-DAD) can be processed with multivariate curve resolution-alternating least squares (MCR-ALS) to resolve overlapping peaks. This approach quantifies carbamazepine in the presence of its epoxide and other drugs (e.g., phenytoin) with >95% accuracy .

Q. How should analytical methods be validated for simultaneous quantification of carbamazepine and its epoxide metabolite?

Follow FDA guidelines for method validation, including:

  • Linearity : Test over the expected concentration range (e.g., 2–40 µg/mL for plasma).
  • Precision : Intra-day and inter-day CV ≤15%.
  • Accuracy : Recovery rates 85–115% using spiked samples.
  • Specificity : Confirm no interference from structurally similar compounds (e.g., oxcarbazepine) via LC-MS/MS .

Q. What experimental approaches minimize matrix effects in biological samples when using deuterated standards?

Implement post-column infusion to identify ion suppression/enhancement zones. Use matrix-matched calibration curves and dilute-and-shoot protocols for high-protein samples. Optimize solid-phase extraction (SPE) phases (e.g., C18 for plasma) to remove phospholipids, which cause ionization suppression .

Q. How does bioremediation using bacteria affect carbamazepine and its metabolites in environmental samples?

Gram-negative bacteria (e.g., Pseudomonas) degrade carbamazepine via hydroxylation and epoxide ring cleavage, reducing toxicity. However, the epoxide metabolite may persist due to slower degradation rates. Monitor degradation pathways using stable isotope-assisted metabolomics (e.g., d8-labeled standards) in mixed-culture systems .

Q. What advanced techniques resolve discrepancies in carbamazepine immunoassay results caused by metabolite cross-reactivity?

Combine immunoassay data with population pharmacokinetic modeling to estimate "true" carbamazepine levels. For example, use the equation:

[Carbamazepine]=Immunoassay Result(0.966×[Epoxide])1.028\text{[Carbamazepine]} = \frac{\text{Immunoassay Result} - (0.966 \times \text{[Epoxide]})}{1.028}

where coefficients are derived from cross-reactivity studies. Validate against LC-MS/MS results for critical samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.